molecular formula C10H18FNO3 B3021913 tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate CAS No. 955028-88-3

tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate

Cat. No.: B3021913
CAS No.: 955028-88-3
M. Wt: 219.25
InChI Key: XRNLYXKYODGLMI-SFYZADRCSA-N
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Description

Tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate is a useful research compound. Its molecular formula is C10H18FNO3 and its molecular weight is 219.25. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate is a chiral compound with significant potential in medicinal chemistry due to its unique structural properties. The presence of a fluorine atom and a hydroxyl group within the piperidine ring enhances its biological activity, making it a valuable building block in drug development, particularly for compounds targeting the central nervous system.

  • Molecular Formula : C10H18FNO3
  • Molecular Weight : 219.25 g/mol
  • CAS Number : 1174020-40-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The fluorine atom enhances metabolic stability and bioavailability, which may allow it to function as an enzyme inhibitor or modulator in biochemical pathways. Its structural features suggest potential interactions with receptors involved in neurological functions, including:

  • Receptor Binding : The compound may exhibit affinity for neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
  • Enzyme Inhibition : Similar piperidine derivatives have shown promise in inhibiting enzymes related to neurodegenerative diseases.

Case Studies

  • Neuroprotective Effects : A study examining similar piperidine derivatives indicated that compounds with structural similarities to tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine exhibited neuroprotective effects in models of Alzheimer's disease. These compounds were shown to inhibit amyloid beta aggregation and tau phosphorylation, which are critical in the pathogenesis of neurodegenerative disorders .
  • Anticancer Properties : Research into piperidine derivatives has revealed their potential in cancer therapy. For instance, EF24, a derivative with a similar framework, demonstrated significant cytotoxicity against various cancer cell lines by inducing apoptosis through IKKb pathway modulation .

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions that optimize yield and purity. Its applications extend beyond drug development; it serves as an intermediate in synthesizing other biologically active compounds.

Properties

IUPAC Name

tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNLYXKYODGLMI-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653987
Record name tert-Butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174020-40-6, 955028-88-3
Record name tert-Butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3.4)-cis-3-Fluoro-4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 6.5 mL of an ethanol solution containing 0.49 g of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate, 94 mg of sodium borohydride was added under cooling with ice, and the mixture was stirred for 1 hour. The reaction mixture was added with water and ethyl acetate. The organic layer was separated, washed with an aqueous saturated sodium chloride solution, and dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure to obtain 0.42 g of a colorless oily substance, tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate.
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0.49 g
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94 mg
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Synthesis routes and methods II

Procedure details

A solution of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate, 2.3 (80 g, 0.368 mol) in THF (800 mL) was treated with L-Selectride (405 mL, 0.405 mol, drop wise) at −78° C. under nitrogen atmosphere. The resulting reaction mixture was stirred for 30 min. at the same temperature, MeOH (45.1 mL, 1.105 mol) 1M NaOH (1104 mL, 1.105 mol) were added and the reaction was allowed to warm to 0° C. The reaction was quenched by drop wise addition of H2O2 (125.1 mL, 1.843 mol). The volatiles were removed under vacuume and diluted with water (500 mL) and methylene chloride (500 mL). After separation, the organic layer was washed brine, dried over Na2SO4 and concentrated in vacuum to provide the desired product tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate, 2.4 (63 g, 78%). 1HNMR (CDCl3, 400 MHz): δ 4.70-4.65 (m, 0.5H), 4.58-4.52 (m, 0.5H), 3.99-3.84 (m, 2H), 3.82-3.58 (m, 1H), 3.55-3.27 (m, 1H), 3.18 (brs, 1H), 2.06 (brs, 1H), 1.89-1.70 (m, 2H), 1.47 (s, 9H).
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80 g
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800 mL
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45.1 mL
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125.1 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate [van Niel, M. B.; et al.; J. Med: Chem. 1999, 42, 2087-2104] (52.27 g, 241 mmol) was dissolved in anhydrous MeOH (600 mL), cooled to 0° C. and treated in portions with sodium borohydride (37.8 g, 361 mmol) over a 15 minute period. After stirring at 0° C. for 30 minutes, the mixture was stirred at ambient temperature for 4 hours. The mixture was concentrated under reduced pressure and the residue was partitioned between saturated ammonium chloride solution (400 mL) and EtOAc (400 mL). The aqueous layer was extracted with EtOAc and the combined organic extracts were washed with brine (200 mL), dried over Na2SO4, filtered and concentrated to provide the desired product as a thick oil that slowly solidified upon standing (52.7 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
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tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
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tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
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tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Reactant of Route 5
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tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Reactant of Route 6
tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate

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